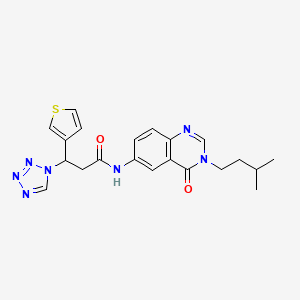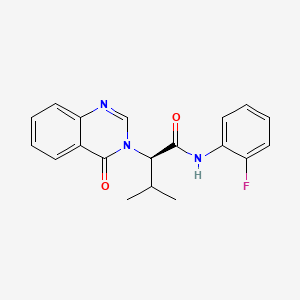![molecular formula C13H15NO3S B13372782 [(3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B13372782.png)
[(3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid is a compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a sulfanyl group attached to the acetic acid moiety, along with a 3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl group. Isoindoline derivatives are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-oxo-2-propyl-2,3-dihydro-1H-isoindole with a suitable sulfanyl acetic acid derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
[(3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as alkyl halides, amines; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced isoindoline derivatives.
Substitution: Substituted isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
[(3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of [(3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid: .
2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid: .
2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione: .
Uniqueness
[(3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H15NO3S |
|---|---|
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
2-[(3-oxo-2-propyl-1H-isoindol-1-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C13H15NO3S/c1-2-7-14-12(17)9-5-3-4-6-10(9)13(14)18-8-11(15)16/h3-6,13H,2,7-8H2,1H3,(H,15,16) |
InChI-Schlüssel |
CJQYLIIBVCWGFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(C2=CC=CC=C2C1=O)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372717.png)
![N-[2-methyl-3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B13372720.png)
![N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13372723.png)



![3-(3,4-Dimethoxybenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372749.png)
![3-(3,4-Dimethoxybenzyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372754.png)
![6-(4-Methoxybenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372755.png)
![methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B13372763.png)

methylphosphonate](/img/structure/B13372771.png)
![N-(tetrahydro-2-furanylmethyl)-5-[(tetrahydro-2-furanylmethyl)amino]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B13372777.png)
